molecular formula C18H24ClN3OS B3466586 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine

6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine

Cat. No. B3466586
M. Wt: 365.9 g/mol
InChI Key: YZUDQULGMHZSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine has been studied for its potential as an antiparasitic agent. It has shown activity against Leishmania donovani, a parasite that causes visceral leishmaniasis. Studies have also shown that this compound has potent activity against Plasmodium falciparum, the parasite responsible for causing malaria.

Mechanism of Action

The mechanism of action of 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA in parasites.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells. It has been found to be relatively safe in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine in lab experiments is its potent activity against parasites. This makes it a promising candidate for the development of new antiparasitic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and develop more effective derivatives.

Future Directions

For research on 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine include:
1. Further studies to elucidate its mechanism of action and optimize its activity against parasites.
2. Development of more effective derivatives with improved pharmacokinetic properties.
3. Investigation of its potential as a therapeutic agent for other parasitic diseases.
4. Studies to determine its efficacy in combination with other antiparasitic drugs.
5. Exploration of its potential as a lead compound for the development of new drugs for other diseases.
6. Investigation of its potential as a tool for studying the biology of parasites and their interactions with host cells.

properties

IUPAC Name

6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3OS/c1-5-22(6-2)17-15(16(19)20-18(21-17)24-4)12-13-8-10-14(11-9-13)23-7-3/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUDQULGMHZSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.